molecular formula C17H24N2O4 B7917372 3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917372
M. Wt: 320.4 g/mol
InChI Key: SMDQAKOSGKSTBB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at position 1 with a benzyl ester group and at position 3 with a carboxymethyl-methyl-amino-methyl moiety. Its molecular formula is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol . The stereospecific (S)-enantiomer is explicitly documented, highlighting the importance of chirality in its biochemical interactions .

For example, piperidine intermediates are often synthesized via reactions between aldehydes (e.g., 4-carboxybenzaldehyde) and amines, followed by benzyl ester protection .

Applications:
Piperidine derivatives with benzyl ester groups are frequently explored as protease inhibitors, receptor agonists (e.g., GPR119), or prodrugs due to their membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[methyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-18(12-16(20)21)10-15-8-5-9-19(11-15)17(22)23-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDQAKOSGKSTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of approximately 348.44 g/mol. It features a piperidine ring, carboxymethyl groups, and a benzyl ester moiety, which enhance its solubility and reactivity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including:

  • Antagonism of Chemokine Receptors : Research indicates that piperidine derivatives can act as antagonists for CC chemokine receptors (CCR), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Microtubule Destabilization : Similar compounds have shown effectiveness in inhibiting microtubule assembly, indicating potential anticancer properties .

Therapeutic Applications

Given its structural characteristics, this compound may be explored for various therapeutic applications:

  • Anti-inflammatory Agents : Due to its interaction with chemokine receptors, it may serve as a candidate for developing anti-inflammatory drugs.
  • Anticancer Compounds : The ability to destabilize microtubules positions it as a potential anticancer agent, particularly in targeting breast cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Structure-Activity Relationship (SAR) Studies : A study on benzyl-piperidines demonstrated that modifications at the piperidine ring significantly influenced binding affinity and receptor selectivity, enhancing their potential as CCR antagonists .
  • Cellular Effects on Cancer : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

Comparative Analysis

To further understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H28N2O4Isopropyl substitutionEnhanced steric hindrance may influence biological activity
4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H26N2O4Different position of carboxymethyl groupVariations in activity due to positional changes
2-[Carboxymethyl-cyclopropyl-amino]-methyl-piperidine-1-carboxylic acid benzyl esterC19H26N2O4Cyclopropyl ring inclusionUnique ring structure may alter pharmacodynamics

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key Compounds :
Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-[(Carboxymethyl-methyl-amino)-methyl] C₁₆H₂₂N₂O₄ 306.36 Chiral (S-configuration), moderate lipophilicity
Ethyl Variant 3-[(Carboxymethyl-ethyl-amino)-methyl] C₁₇H₂₄N₂O₄ 320.39 Increased hydrophobicity due to ethyl group; higher molecular weight
Positional Isomer 4-[(Carboxymethyl-methyl-amino)-methyl] C₁₆H₂₂N₂O₄ 320.39 Altered binding affinity due to 4-position substitution
Cyclopropyl Variant (S)-3-(Carboxymethyl-cyclopropyl-amino) C₁₈H₂₃N₂O₄ 331.40 Enhanced steric hindrance; potential for improved target selectivity
Analysis :
  • Ethyl vs. Methyl : The ethyl variant (C₁₇H₂₄N₂O₄) exhibits greater lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Positional Isomerism: Substitution at the 4-position (vs.
  • Cyclopropyl Group : Introduces rigidity, which may stabilize binding to hydrophobic pockets in targets like autotaxin or proteases .

Functional Group Modifications

Carboxylic Acid Derivatives :
Compound Name Functional Group Molecular Formula Key Features
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxy-oxopropanoyl C₁₈H₂₃NO₅ Electron-withdrawing ester group; altered electronic profile
3-Amino-1-benzyl-piperidine-3-carboxylic acid methyl ester Amino + methyl ester C₁₄H₂₀N₂O₂ Zwitterionic properties; potential for ionic interactions
Analysis :
  • Ethoxy-oxopropanoyl: The electron-withdrawing nature of this group may reduce nucleophilicity, impacting reactivity in catalytic processes .
  • Amino + Methyl Ester: The dual functional groups enable pH-dependent solubility and hydrogen bonding, useful in drug delivery systems .

Q & A

Q. What are the standard synthetic routes for preparing 3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example:
  • Step 1 : Start with 4-carboxybenzaldehyde, which is esterified using SOCl₂/DMF followed by methanol to form the ester derivative.
  • Step 2 : Perform reductive amination with a piperidine derivative (e.g., rac-3-hydroxypiperidine) under inert conditions (e.g., DMF, triethylamine) to generate intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide .
  • Step 3 : Introduce the carboxymethyl-methyl-amino group via nucleophilic substitution or coupling, as seen in analogous piperidine-carboxylate syntheses (e.g., using tert-butoxycarbonyl (Boc) protection) .
  • Critical Intermediates : Ester derivatives (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) and Boc-protected intermediates are pivotal for controlling regioselectivity .

Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Purification : Silica gel chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane mixtures) is standard, achieving yields >70% in optimized protocols .
  • Validation :
  • HPLC : To assess purity (>95% typical).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., M+1 = 345.29 for related derivatives) .
  • NMR : ¹H/¹³C NMR to verify substitution patterns, particularly for the benzyl ester and piperidine protons .

Q. What are the key physicochemical properties influencing experimental design?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility; use polar aprotic solvents (DMF, DMSO) for reactions .
  • Stability : Stable under inert storage (dry, 2–8°C) but sensitive to hydrolysis in acidic/basic conditions. Avoid prolonged exposure to moisture .
  • LogP : Estimated ~2.5 (via computational tools), suggesting moderate lipophilicity for cellular permeability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in coupling reactions involving this compound?

  • Methodological Answer :
  • Temperature : Heating at 100°C in sealed tubes enhances reaction efficiency for heterocyclic couplings (e.g., with 5-fluoro-pyrimidine) .
  • Catalysis : Use triethylamine (TEA) or DMAP to accelerate acylation steps, reducing side-product formation .
  • Solvent Choice : DMF or IPA improves solubility of aromatic amines, as demonstrated in pyridine derivative syntheses (yields up to 85%) .
  • Example Optimization Table :
Reaction ComponentOptimal ConditionYield Improvement
SolventDMF > IPA+15%
Temperature100°C vs. RT+30%
CatalystTEA (1.5 eq)+20%

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. MS) for derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR for structural elucidation, HRMS for exact mass).
  • Artifact Identification : Check for residual solvents (e.g., DMSO-d₆ peaks in NMR) or salt adducts in MS (e.g., Na⁺/K⁺) .
  • Case Study : Inconsistent MS data for 4-[(3-Bromo-pyridin-4-ylamino)-methyl] derivatives (M+1 = 405.27) were resolved by repeating synthesis under anhydrous conditions .

Q. What strategies ensure stability during long-term storage or under varying pH conditions?

  • Methodological Answer :
  • Storage : Use amber vials under argon, stored at -20°C with desiccants. Avoid freeze-thaw cycles .
  • pH Sensitivity Testing :
  • Acidic Conditions (pH < 4) : Rapid hydrolysis of the benzyl ester; use buffered solutions (pH 6–8) for biological assays .
  • Basic Conditions (pH > 9) : Degradation via piperidine ring opening; monitor by TLC/HPLC .

Contradiction Analysis & Troubleshooting

Q. How to resolve discrepancies in biological activity data across studies (e.g., antimicrobial assays)?

  • Methodological Answer :
  • Standardize Assays : Use reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes.
  • Control for Solvent Effects : DMSO >1% can inhibit bacterial growth; validate with vehicle controls .
  • Meta-Analysis : Compare with structurally similar piperidine-carboxylates (e.g., 3-(Piperidine-1-carbonyl)benzoic acid derivatives) to identify SAR trends .

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